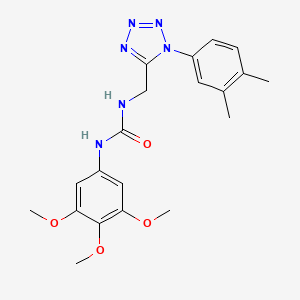

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O4/c1-12-6-7-15(8-13(12)2)26-18(23-24-25-26)11-21-20(27)22-14-9-16(28-3)19(30-5)17(10-14)29-4/h6-10H,11H2,1-5H3,(H2,21,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJJRTUBSPTLHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic compound belonging to the class of tetrazole derivatives. Its unique structural features suggest potential biological activities that warrant detailed exploration. This article reviews existing research on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₈H₂₀N₆O₂

- Molecular Weight : 352.4 g/mol

The tetrazole ring in this compound is known for its ability to interact with various biological targets, including enzymes and receptors. The specific interactions can modulate biological pathways, leading to diverse pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : The tetrazole moiety may inhibit enzyme activities by mimicking substrate structures or interacting with active sites.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antitumor Activity

Studies have shown that derivatives of tetrazole compounds often possess significant antitumor properties. For instance, similar compounds have demonstrated inhibitory effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

Compounds with similar structural features have been reported to exhibit antimicrobial activity against various pathogens. The presence of the tetrazole ring enhances the interaction with microbial targets, potentially leading to effective treatments for infections .

Case Studies

- Antitumor Efficacy : A study evaluated the effects of a related tetrazole derivative on human cancer cell lines (e.g., HT-29 and TK-10). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values in the low micromolar range .

- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of tetrazole derivatives against a panel of bacteria and fungi. The results showed significant inhibition at concentrations as low as 10 µg/mL .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-cyclopentyl-N-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}acetamide | Cyclopentyl group | Potentially different antitumor activity |

| N-(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)propanamide | Methoxy group | Distinct antimicrobial properties |

| 5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide | Nitro group | Enhanced enzyme inhibition |

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The 3,4-dimethylphenyl group introduces steric hindrance, which may limit binding to flat active sites compared to smaller substituents like fluorine .

Crystallographic and Analytical Data

Structural characterization of similar compounds relies on techniques like IR, ¹H/¹³C NMR, and X-ray crystallography (using SHELX and OLEX2 ). For instance, 1-phenyl-3-[4-(1H-tetrazol-5-yl)phenyl]urea () was resolved via SHELXL, confirming the planar urea core and tetrazole geometry. The target compound’s crystal structure would likely exhibit similar features, with methoxy groups influencing packing motifs.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.